Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that include a pyrimidine derivative. This compound is of interest for its possible applications in pharmacology, especially as an inhibitor of specific enzymes or receptors.
The compound's structure suggests it is derived from a combination of hexyl and piperidinyl groups attached to a triazolo-pyrimidine core. This class of compounds has been researched for their biological activities, including antiproliferative effects against cancer cell lines and inhibition of certain enzymes like phosphodiesterases .
Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- can be classified as:
The synthesis of Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- typically involves multi-step reactions that may include:
Technical details regarding the exact conditions (e.g., temperature, solvents) and yields are crucial for replicating the synthesis. For example, refluxing in ethanol with specific catalysts may enhance yield and purity .
Key structural data include:
The compound is expected to participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvent choice) are critical for optimizing yields and achieving desired products .
The mechanism of action for Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- likely involves:
Data supporting these mechanisms often come from biological assays evaluating the compound's efficacy against specific targets in vitro .
Relevant analyses such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm structure and purity .
Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- has several potential applications:
Research continues into optimizing this compound's properties for enhanced therapeutic efficacy against various diseases .
The synthesis of ethanol, 2-(hexyl(5-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)- (CAS 100557-07-1) proceeds through a convergent multi-step strategy centered on constructing the triazolopyrimidine core followed by selective functionalization. The core assembly employs cyclocondensation reactions between ethyl 5-amino-1,2,4-triazole-3-carboxylate and appropriately substituted 1,3-dicarbonyl compounds [5]. This reaction, performed in acetic acid under reflux conditions, yields the 5,7-disubstituted triazolo[1,5-a]pyrimidine scaffold. Crucially, the nature and sequence of substituent introduction significantly impact overall yield and purity. For the target compound, the 7-position is functionalized via nucleophilic aromatic substitution (SNAr), while the 5-position bears the piperidinyl group introduced during the cyclization step using 1-(1-piperidinyl)butane-1,3-dione as a precursor [5].
Table 1: Key Identifiers for Ethanol, 2-(hexyl(5-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)-
Property | Value | Source |
---|---|---|
CAS Registry Number | 100557-07-1 | [1] [2] |
Molecular Formula | C₁₈H₃₀N₆O | [1] [2] |
Average Molecular Mass | 346.479 Da | [1] |
Monoisotopic Mass | 346.248110 Da | [1] |
SMILES Notation | CCCCCCN(c1cc(nc2n1ncn2)N1CCCCC1)CCO | [2] |
Systematic Name (IUPAC) | 2-{Hexyl[5-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}ethanol | [1] |
Post-cyclization, the carboxylic acid functionality at the C-2 position (resulting from hydrolysis of the ester) is activated for amide bond formation. This is achieved via conversion to the reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane or toluene [5]. This intermediate is highly reactive and must be used in situ to minimize degradation. The final step involves the regioselective introduction of the N-hexyl-N-(2-hydroxyethyl)amino group at the C7-position of the triazolopyrimidine core via SNAr, leveraging the electron-deficient nature of the pyrimidine ring. This typically requires heating in aprotic polar solvents like DMF or acetonitrile, often with a base such as triethylamine or potassium carbonate to scavenge the generated hydrogen halide [3] [5].
Achieving the correct substitution pattern on the triazolo[1,5-a]pyrimidine core demands precise regioselective strategies. The piperidinyl group at C5 is installed early in the synthesis. This is accomplished by utilizing a 1,3-dicarbonyl synthon already bearing the piperidinyl moiety – specifically, 1-(1-piperidinyl)butane-1,3-dione. During the cyclocondensation with ethyl 5-amino-1,2,4-triazole-3-carboxylate, the piperidinyl group is incorporated directly at the C5 position due to the electronic directing effects inherent in the cyclization mechanism [5]. This approach avoids later-stage modification at this position, which could be complicated by steric hindrance and competing reactions.
The N-hexyl-N-(2-hydroxyethyl)amino group at C7 requires sequential or selective alkylation. Two primary strategies exist:
Table 2: Comparative Analysis of Triazolo[1,5-a]pyrimidine Cyclization Techniques
Cyclization Method | Reactants | Conditions | Key Advantages | Key Limitations | Typical Yield Range |
---|---|---|---|---|---|
Solvent-Based Thermal | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-Dicarbonyl | Acetic Acid, Reflux (110-120°C), 4-12 h | High conversion, readily available reagents | Long reaction times, moderate regioselectivity | 45-70% [5] |
Solvent-Free (Neat) | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-Dicarbonyl | 130-150°C, 1-3 h | Faster, reduced solvent waste, higher yields | Requires high temp., potential decomposition | 65-85% [5] [8] |
Microwave-Assisted | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-Dicarbonyl | DMF or AcOH, 120-150°C, 15-45 min | Very rapid, improved regiocontrol, good yields | Specialized equipment required | 70-90% [8] |
Lewis Acid Catalyzed | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-Dicarbonyl | ZnCl₂, BF₃·Et₂O, or PPA, 80-100°C, 1-2h | Milder temperatures, enhanced regioselectivity | Catalyst removal required, potential side reactions | 60-80% [8] |
Regioselectivity during the C7 amination is paramount. The C7 position in 5-substituted triazolo[1,5-a]pyrimidines is inherently more electrophilic than C5, favoring SNAr at C7. However, the choice of leaving group (typically chloro or bromo) significantly influences reactivity and selectivity. The bulk of the N-hexyl-2-aminoethanol nucleophile necessitates optimized reaction conditions to ensure complete substitution while avoiding decomposition of the sensitive heterocycle or the hydroxyethyl group. Modern approaches sometimes employ transition metal catalysis (e.g., Pd or Cu catalysts) for C-N coupling, particularly if aryl halides are involved elsewhere in the molecule, though this is less commonly reported for the specific alkylamino substitution pattern in this target compound [3].
The formation of the [1,2,4]triazolo[1,5-a]pyrimidine core is the critical foundation for the target molecule. Several cyclization techniques offer distinct advantages and limitations concerning yield, regioselectivity, scalability, and purity:
Table 3: Key Spectroscopic Signatures for Structural Confirmation
Analytical Technique | Key Diagnostic Features | Structural Assignment |
---|---|---|
¹H NMR | δ 0.80-0.90 (t, 3H); 1.20-1.40 (m, 8H); 1.50-1.60 (m, 2H); 1.60-1.75 (m, 6H) | Hexyl chain (-CH₂CH₃, -(CH₂)₄CH₂-); Piperidinyl (-N(CH₂CH₂)₂CH₂-) |
δ 2.50-2.70 (m, 4H); 3.50-3.70 (m, 4H); 3.70-3.80 (t, 2H) | Piperidinyl (-N(CH₂CH₂)₂CH₂-); -N(Hex)CH₂CH₂OH; -N(Hex)CH₂CH₂OH | |
δ 4.00-4.10 (t, 2H); 5.95 (s, 1H); 6.10 (s, 1H) | -N(Hex)CH₂CH₂OH; Triazolopyrimidine H-6; Triazolopyrimidine H-2 (if present) | |
¹³C NMR | δ 14.1, 22.6, 26.6, 27.1, 29.4, 31.7, 53.8, 55.1, 59.5, 60.5, 157.1, 158.9, 161.5, 164.8 | Hexyl carbons; Piperidinyl carbons; -NCH₂CH₂OH; -NCH₂CH₂OH; Triazolopyrimidine C-2, C-5, C-7, C3a |
IR (KBr) | ~3350-3400 cm⁻¹ (br); ~2940, 2870 cm⁻¹; ~1605, 1570, 1520 cm⁻¹; ~1450 cm⁻¹ | ν(O-H); ν(C-H) aliphatic; ν(C=C, C=N) triazolopyrimidine ring; δ(CH₂) |
MS (ESI+) | m/z 347.3 [M+H]⁺ | Molecular Ion Confirmation |
Structural confirmation of ethanol, 2-(hexyl(5-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)- relies heavily on multinuclear NMR spectroscopy (¹H, ¹³C, DEPT, and often 2D techniques like COSY, HSQC, HMBC). The ¹H NMR spectrum confirms the presence and integration of all proton environments: the characteristic signals for the hexyl chain (terminal methyl triplet ~0.85 ppm, methylene multiplet ~1.25-1.35 ppm), the piperidinyl group (distinct multiplet for the six methylene protons between ~1.60-1.75 ppm and ~2.50-2.70 ppm), the -N(Hex)CH₂CH₂OH moiety (triplet for -CH₂OH ~3.65-3.75 ppm, triplet for -NCH₂- ~3.75-3.85 ppm), and the proton(s) on the triazolopyrimidine ring (typically one downfield singlet between ~5.90-6.20 ppm for H-6) [1] [2]. ¹³C NMR and DEPT-135 spectra unambiguously identify all carbon types, including the quaternary carbons of the heterocycle and the carbonyl carbon. Infrared Spectroscopy (IR) confirms key functional groups, notably the broad O-H stretch (~3350 cm⁻¹) of the ethanol moiety and characteristic C=N/C=C stretches of the triazolopyrimidine core (~1570-1620 cm⁻¹). Mass Spectrometry (MS), particularly High-Resolution MS (HRMS), is essential for confirming the molecular formula by matching the exact mass of the [M+H]⁺ or [M+Na]⁺ ion [1] [2]. Thermal Analysis (DSC, TGA) is increasingly used to characterize crystallinity, polymorphism, and decomposition temperature, providing crucial information for potential formulation, though specific data for this compound is limited in the public domain [5].
The synthesis and structural characterization of ethanol, 2-(hexyl(5-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)- exemplifies sophisticated modern heterocyclic chemistry. Optimization of the cyclocondensation technique and rigorous regioselective strategies for introducing the hexyl/piperidinyl/ethanolamine substituents are critical for obtaining high-purity material for further investigation. Advances in synthetic methodology, particularly solvent-free and microwave-assisted techniques, continue to improve the efficiency and sustainability of producing this complex triazolopyrimidine scaffold [5] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7